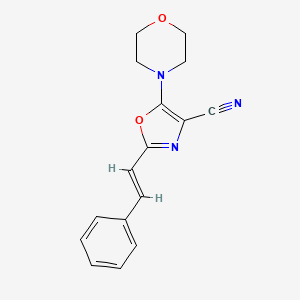![molecular formula C16H26N4O2 B5478199 1-acetyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B5478199.png)
1-acetyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-acetyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxamide” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazole is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The structure of “this compound” would include this imidazole ring, along with additional functional groups attached to it .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .特性
IUPAC Name |
1-acetyl-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12(2)10-20-11-17-8-15(20)9-18-16(22)14-4-6-19(7-5-14)13(3)21/h8,11-12,14H,4-7,9-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYZKSAMYWJDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CNC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(hydroxymethyl)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-azepanol](/img/structure/B5478127.png)
![(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B5478129.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5478141.png)

![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B5478152.png)
![6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5478168.png)
![8-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5478176.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5478191.png)
![N-(4-fluorobenzyl)-1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5478206.png)
![[3-(4-morpholinyl)propyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B5478211.png)
![4-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-N-(3-fluorophenyl)-4-oxobutanamide](/img/structure/B5478213.png)
![methyl 5-cyano-6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-methylnicotinate](/img/structure/B5478219.png)
![[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylphenyl)methanone](/img/structure/B5478227.png)
